

Protocol for Loading Cells with Furaptra (Mag-Fura-2) AM Ester

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Compound of Interest

Compound Name: *Furaptra*

Cat. No.: *B055009*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cells with **Furaptra** AM ester, a ratiometric fluorescent indicator used for measuring intracellular magnesium (Mg^{2+}) and calcium (Ca^{2+}) concentrations.

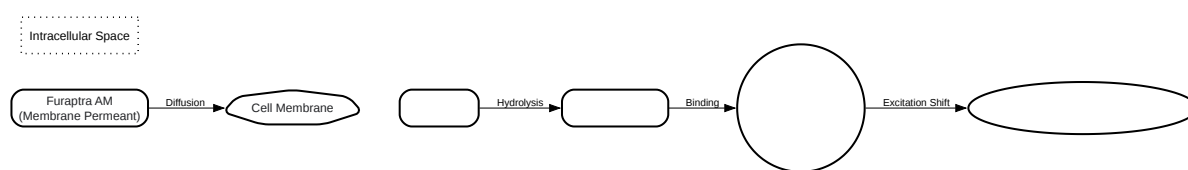
Introduction

Furaptra, also known as Mag-Fura-2, is a UV-excitable fluorescent indicator.^[1] Its acetoxymethyl (AM) ester form is membrane-permeant, allowing for easy loading into live cells.^{[2][3]} Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, ion-sensitive form of the dye, **Furaptra**, in the cytoplasm.^{[3][4][5]} This method provides a non-invasive technique for monitoring intracellular Mg^{2+} and Ca^{2+} dynamics, which is crucial in various research fields, including neuroscience, muscle physiology, and drug discovery.^{[4][6]}

Furaptra is a ratiometric indicator, meaning that the excitation wavelength shifts upon binding to its target ions.^[7] This property allows for accurate determination of ion concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is independent of dye concentration, path length, and photobleaching.^[4]

Principle of Action

The AM ester group renders the **Furaptra** molecule lipophilic, enabling it to passively diffuse across the cell membrane. Inside the cell, cytosolic esterases hydrolyze the AM ester, releasing the polar, membrane-impermeant **Furaptra** molecule, which is then trapped within the cell. This active form of the dye binds to intracellular Mg^{2+} and Ca^{2+} , leading to a shift in its fluorescence excitation spectrum.[2][4]



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Mechanism of **Furaptra** AM ester loading and activation.

Quantitative Data Summary

Parameter	Value	Reference
Chemical Name	Furaptra, AM Ester (Mag-Fura-2, AM Ester)	[2]
Molecular Weight	723 g/mol	[2]
Solubility	Soluble in DMSO	[2]
Storage	-20°C, protect from light	[2]
Indicator Type	Ratiometric	[2]
Excitation (Mg ²⁺ -free/Ca ²⁺ -free)	~369 nm	[2][7]
Excitation (Mg ²⁺ -bound)	~330 nm	[2]
Excitation (Ca ²⁺ -bound)	~329 nm	[7]
Emission	~511 nm (relatively unchanged)	[2][7]
Dissociation Constant (Kd) for Mg ²⁺	1.9 mM	[1][8]
Dissociation Constant (Kd) for Ca ²⁺	25 µM	[7][8]
Stock Solution Concentration	1-5 mM in anhydrous DMSO	[9][10]
Final Loading Concentration	1-10 µM	[5]
Incubation Time	15-60 minutes	[5][10]
Incubation Temperature	20-37°C	[5][10]

Experimental Protocols

This protocol provides a general guideline. Optimization of concentrations, incubation time, and temperature may be required for different cell types and experimental conditions.

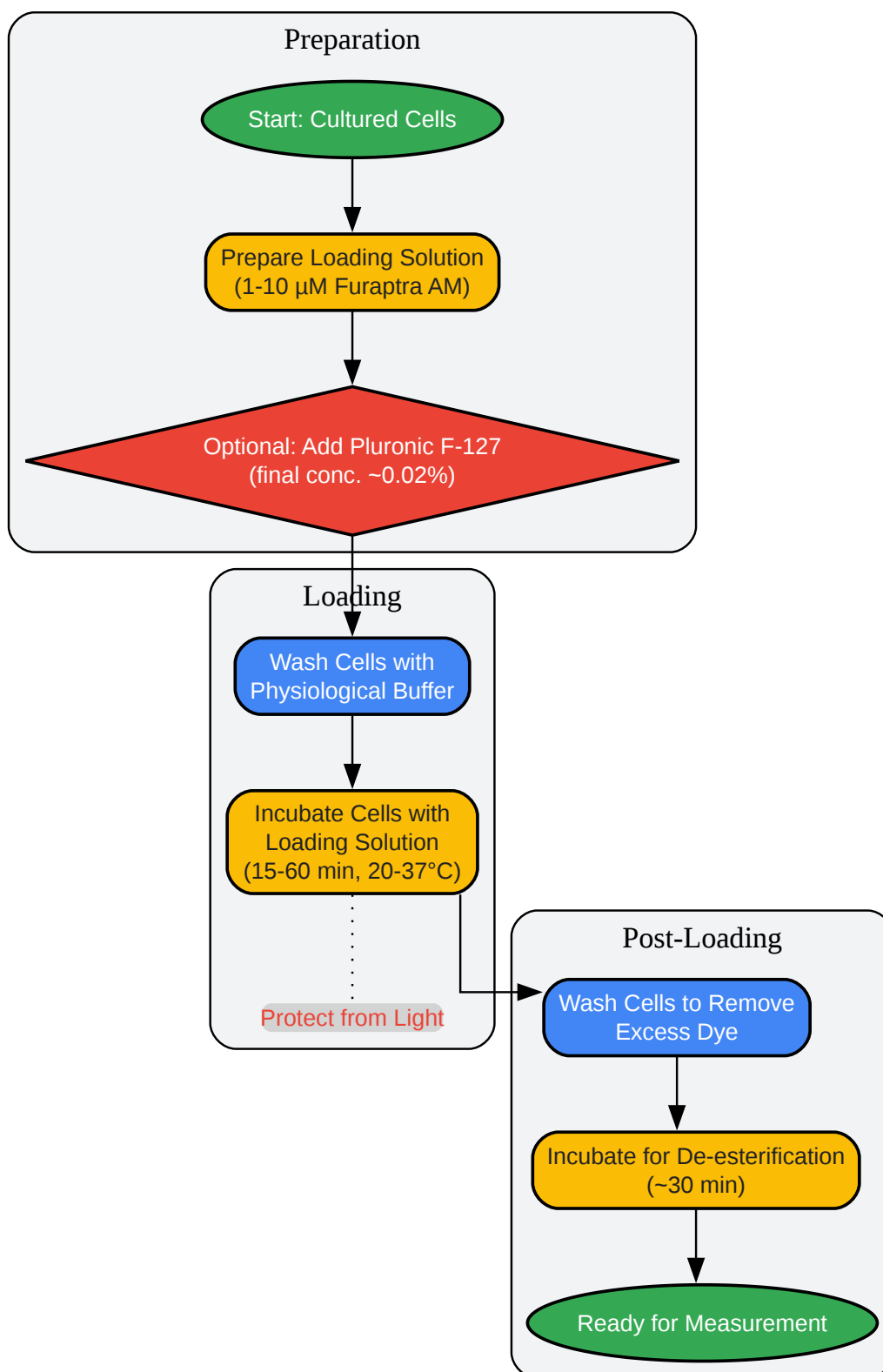
Reagents and Materials

- **Furaptra**, AM Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% solution in DMSO)
- Physiological buffer (e.g., Krebs-Ringer-HEPES-glucose (KRH-glc) buffer: 136 mM NaCl, 10 mM HEPES, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 25 mM glucose, pH 7.4)[9][11]
- Probenecid (optional, to prevent dye leakage)[1][10]
- Bovine Serum Albumin (BSA) (optional)[9]
- Cultured cells on coverslips or in microplates

Stock Solution Preparation

- Warm the vial of **Furaptra** AM ester and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.[8][9]
- Prepare a 1-5 mM stock solution of **Furaptra** AM in anhydrous DMSO.[9][10] Mix well until the solid is completely dissolved. Dissolution can be slow, so allow sufficient time.[8][9]
- Store the stock solution in small aliquots, tightly sealed and protected from light, at -20°C. The stock solution is stable for at least 6 months with proper storage.[8][9]

Cell Loading Protocol



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Experimental workflow for cell loading with **FuraPtra AM**.

- Prepare Loading Solution:
 - On the day of the experiment, dilute the **Furaptra** AM stock solution into the physiological buffer to a final concentration of 1-10 μM .[\[5\]](#)
 - To aid in the dispersion of the nonpolar AM ester in the aqueous medium, the use of Pluronic® F-127 is recommended.[\[2\]](#)[\[7\]](#) This can be achieved by mixing an equal volume of the **Furaptra** AM stock solution with a 20% Pluronic® F-127 solution in DMSO before diluting into the loading medium, resulting in a final Pluronic® concentration of approximately 0.02%.[\[10\]](#)
 - Optionally, the loading buffer can be supplemented with 0.5% BSA.[\[9\]](#)
- Cell Preparation:
 - Grow cells to the desired confluency on coverslips or in a microplate.
 - Just before loading, wash the cells twice with the physiological buffer.[\[9\]](#)
- Loading:
 - Remove the buffer and add the prepared loading solution to the cells.
 - Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[\[5\]](#)[\[10\]](#) Note that incubation at 37°C may promote dye compartmentalization into organelles. For cytoplasmic measurements, incubation at room temperature is often recommended to reduce this effect.[\[9\]](#)[\[11\]](#)
- Washing and De-esterification:
 - After incubation, wash the cells several times with fresh, indicator-free physiological buffer to remove any extracellular dye.[\[10\]](#)
 - To prevent the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid (1-2.5 mM) can be included in the wash buffer and during the experiment.[\[1\]](#)[\[10\]](#)

- Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular **Furaptra AM**.[\[10\]](#)
- Measurement:
 - The cells are now ready for fluorescence measurements. Excite the cells at approximately 340 nm and 380 nm and measure the emission at around 510 nm. The ratio of the fluorescence intensities at these two excitation wavelengths is used to calculate the intracellular ion concentration.

Troubleshooting

- Low Fluorescence Signal: Increase the loading concentration of **Furaptra AM** or the incubation time. Ensure that the stock solution is properly prepared and stored.
- High Background Fluorescence: Ensure adequate washing to remove all extracellular dye. Reduce the loading concentration.
- Dye Compartmentalization: Lower the incubation temperature to room temperature.[\[9\]](#)[\[10\]](#)
- Rapid Dye Leakage: Add an organic anion transport inhibitor like probenecid to the extracellular medium.[\[1\]](#)[\[10\]](#)

Applications in Research

Furaptra (Mag-Fura-2) is a valuable tool for investigating the roles of intracellular Mg^{2+} and Ca^{2+} in various cellular processes. While it is primarily known as a magnesium indicator, its lower affinity for calcium makes it suitable for measuring high, transient Ca^{2+} concentrations during events like calcium spikes.[\[1\]](#)[\[8\]](#) Its applications span across numerous fields:

- Neuroscience: Studying ion homeostasis in neurons and glial cells.
- Muscle Physiology: Investigating the role of Mg^{2+} and Ca^{2+} in muscle contraction and relaxation.[\[12\]](#)
- Cardiovascular Research: Examining ion signaling in cardiac myocytes.

- Cell Signaling: Elucidating the role of Mg^{2+} and Ca^{2+} as second messengers in various signaling pathways.
- Drug Discovery: Screening for compounds that modulate intracellular ion concentrations.[6]

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